molecular formula C33H40N2O4S B8402204 2,2-bis[2-(4-aminophenyl)ethyl]-5-[2-tert-butyl-4-(hydroxymethyl)-5-methyl-phenyl]sulfanyl-4-hydroxy-3H-pyran-6-one

2,2-bis[2-(4-aminophenyl)ethyl]-5-[2-tert-butyl-4-(hydroxymethyl)-5-methyl-phenyl]sulfanyl-4-hydroxy-3H-pyran-6-one

Cat. No.: B8402204
M. Wt: 560.7 g/mol
InChI Key: LWPMFQICSZAPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-bis[2-(4-aminophenyl)ethyl]-5-[2-tert-butyl-4-(hydroxymethyl)-5-methyl-phenyl]sulfanyl-4-hydroxy-3H-pyran-6-one is a useful research compound. Its molecular formula is C33H40N2O4S and its molecular weight is 560.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C33H40N2O4S

Molecular Weight

560.7 g/mol

IUPAC Name

2,2-bis[2-(4-aminophenyl)ethyl]-5-[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl-4-hydroxy-3H-pyran-6-one

InChI

InChI=1S/C33H40N2O4S/c1-21-17-29(27(32(2,3)4)18-24(21)20-36)40-30-28(37)19-33(39-31(30)38,15-13-22-5-9-25(34)10-6-22)16-14-23-7-11-26(35)12-8-23/h5-12,17-18,36-37H,13-16,19-20,34-35H2,1-4H3

InChI Key

LWPMFQICSZAPQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CO)C(C)(C)C)SC2=C(CC(OC2=O)(CCC3=CC=C(C=C3)N)CCC4=CC=C(C=C4)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared as described in General Method 9 using 0.38 g (0.69 mmol) of (1,1-dimethylethyl)[(3,6-dihydro-4-hydroxy-6-oxo-2H-pyran-2,2-diyl)bis[2,1-ethanediyl-(4,1-phenylene)]biscarbamate prepared in Example OO, 0.35 g (0.96 mmol) of toluene-4-thiosulfonic acid S-(2-tert-butyl-4-hydroxymethyl-5-methyl-phenyl) ester (prepared in Example FFF), 0.58 g (4.2 mmol) of K2CO3, and 5 mL of DMF. The reaction mixture was stirred overnight, and then poured into glacial acetic acid (5 mL) and EtOAc (20 mL). After standard workup, the residue was chromatographed on silica gel, eluting with 1:1 hexane:EtOAc, to give the BOC-protected intermediate. This material was dissolved in CH2 Cl2, cooled in an ice bath, and treated with a steady stream of gaseous HCl for 10 minutes. The solvent was evaporated. The residue was suspended in H2O which was then made basic to pH 11.5 with 10% NaOH and stirred for 20 minutes. The solution was made basic to pH 6.5 with HOAc and extracted with EtOAc (3×50 mL). The combined extracts were washed with brine, dried (MgSO4), and concentrated to give the title compound, m.p. 144°-146° C. 1H NMR (DMSO-d6) δ 1.43 (s, 9 H), 1.81 (s, 3 H), 1.95 (m, 4 H), 2.42 (m, partially obscured by DMSO, 4 H), 2.87 (br s, 2 H), 4.30 (s, 2 H), 4.90 (br s, 1 H), 6.45 (d, 4 H), 6.65 (s, 1 H), 6.80 (d, 4 H), 7.20 (s, 1 H).
Name
(3,6-dihydro-4-hydroxy-6-oxo-2H-pyran-2,2-diyl)bis[2,1-ethanediyl-(4,1-phenylene)]biscarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.58 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five

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